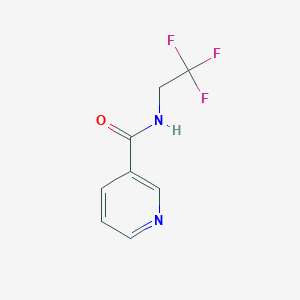

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” is a compound that has been used in the field of new drug development . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of “this compound” involves several steps. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a small molecule and a CGRP receptor antagonist . The structure is related to the human phosphodiesterase 10 in complex with 6-cyclopropyl-3-(pyrimidin-5-ylamino)-N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide .Chemical Reactions Analysis

“this compound” is involved in various organic synthesis reactions. A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines 1 and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The yield of the compound is 80% .Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals

Research has explored the assembly and crystal engineering possibilities with carboxamide-pyridine N-oxide heterosynthon, demonstrating its utility in synthesizing cocrystals of barbiturate drugs, indicating a potential application in pharmaceutical development for improved drug formulations (Reddy, Babu, & Nangia, 2006).

Medicinal Chemistry and Drug Design

The rotational barriers in pyridine carboxamides like picolinamide and nicotinamide have been studied, providing insights into the pharmacological activities of these compounds, including their roles in reducing renal damage and radio- and chemosensitization, which underscores the importance of these structural features in the design of medicinal agents (Olsen et al., 2003).

Photocatalytic Degradation

The photocatalytic degradation of pyridine compounds like Pyr demonstrates their potential environmental applications, notably in the degradation of harmful chemicals in water, which is crucial for environmental remediation efforts (Maillard-Dupuy et al., 1994).

Coordination Chemistry

Studies on the complexation of copper(II) with pyridine dicarboxamide ligands have provided valuable insights into the design of coordination compounds with potential applications in catalysis, materials science, and possibly as therapeutic agents due to their structural and functional versatility (Jain et al., 2004).

Fluorescent Sensing

Pyridine-2,6-dicarboxamide based scaffolds have been developed for the selective fluorescent sensing of Pd2+ ions, demonstrating applications in analytical chemistry for the detection of palladium ions in various media, including potential biomedical applications (Kumar, Kumar, & Gupta, 2017).

Mechanism of Action

“N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” acts as an antagonist of calcitonin gene-related peptide (CGRP) receptors . CGRP is a vasodilatory neuropeptide released during migraine attacks, the receptors for which are abundant in the human cranial vasculature and trigeminal ganglion and on smooth muscle cells .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAAHIIMNMNOGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)

![ethyl 2-[[(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2718155.png)

![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)

![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2718173.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718174.png)